4,4',4"-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid)
Description
4,4',4"-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) is a polycarboxylic acid ligand featuring a central boranetriyl (B-centered) core connected to three 2,3,5,6-tetramethylbenzoic acid units. This compound is structurally distinct due to its trifunctional carboxylic acid groups and sterically hindered tetramethyl substituents on the benzene rings.
Properties
Molecular Formula |
C33H39BO6 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
4-bis(4-carboxy-2,3,5,6-tetramethylphenyl)boranyl-2,3,5,6-tetramethylbenzoic acid |
InChI |
InChI=1S/C33H39BO6/c1-13-19(7)28(20(8)14(2)25(13)31(35)36)34(29-21(9)15(3)26(32(37)38)16(4)22(29)10)30-23(11)17(5)27(33(39)40)18(6)24(30)12/h1-12H3,(H,35,36)(H,37,38)(H,39,40) |
InChI Key |
QSWRTJBKFZTNFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1C)C)C(=O)O)C)C)(C2=C(C(=C(C(=C2C)C)C(=O)O)C)C)C3=C(C(=C(C(=C3C)C)C(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) typically involves the reaction of tris(4-bromo-2,3,5,6-tetramethylphenyl)borane with carbon dioxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,4',4"-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid), also known as 4,4',4''-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid), is a chemical compound with the molecular formula . It is also known as tris(p-carboxylic acid)tridurylborane or Tris-(4-Carboxyl-2,3,5,6-tetramethyl)phenylborane .
Physical and Chemical Properties
4,4',4"-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) has a molecular weight of 542.47 . Predicted values for its boiling point and density are 727.0±60.0 °C and 1.20±0.1 g/cm3, respectively . The predicted acid dissociation constant (pKa) is 2.95±0.38 . It contains 81 bonds, including 42 non-hydrogen bonds, 21 multiple bonds, and 6 rotatable bonds .
Synonyms
- tris(p-carboxylic acid)tridurylborane
- Tris-(4-Carboxyl-2,3,5,6-tetramethyl)phenylborane
- 4,4',4"-boranetriyltris(2,3,5,6-tetramethylbenzoic acid)
- Benzoic acid, 4,4',4''-borylidynetris[2,3,5,6-tetramethyl-
Applications in Suzuki Cross-Coupling Reactions
Transition metal-catalyzed synthesis is a tool for creating chemicals, polymers, and pharmaceutical substances .
Several studies highlight the application of boronic acids in Suzuki cross-coupling reactions :
- A study using isonicotinic acid reacted with butanol to form butyl 2-bromoisonicotinate, which then reacted with various boronic acids in the presence of and a palladium catalyst to form arylated butyl 2-bromoisonicotinate via Suzuki micro-coupling (SMC) .
- Research on benzothiophene derivatives showed that 2,3-dibromobenzo[b]thiophene reacted with different boronic acids/esters in the presence of a palladium catalyst, resulting in the synthesis of benzothiophene derivatives via the Suzuki reaction .
- Diarylimidazo pyrazines were synthesized by reacting imidazo pyrazines with boronic acids and aryl halides to obtain the desired products .
Mechanism of Action
The mechanism by which 4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) exerts its effects depends on its application. In BNCT, for example, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells. The molecular targets and pathways involved vary based on the specific use of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in MOF Chemistry
2.1.1. Benzene-1,3,5-Tricarboxylic Acid (H3btc)
- Structure : A trigonal planar ligand with three carboxylic acid groups attached to a central benzene ring.
- MOF Applications : Forms robust frameworks like HKUST-1 (Cu-BTC), widely used for gas storage (e.g., CO₂, CH₄) and catalysis .
- Key Differences :
- Substituents : H3btc lacks methyl groups, resulting in lower steric hindrance and higher flexibility compared to the tetramethyl-substituted boranetriyl analog.
- Porosity : MOFs derived from H3btc exhibit surface areas up to 3,000 m²/g, whereas tetramethyl groups in the boranetriyl analog may reduce pore accessibility .
2.1.2. 4,4',4'',4'''-(Pyrazine-2,3,5,6-Tetrayl)Tetrabenzoic Acid (H4TCPP)
- Structure : A tetracarboxylic acid with a pyrazine core, forming 2D or 3D MOFs .
- MOF Applications : Used in photoluminescent materials due to its conjugated π-system .
- Key Differences: Coordination Geometry: The boranetriyl core in 4,4',4"-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) may enable unique B–O–M (metal) bonding modes, unlike the N-donor pyrazine in H4TCPP . Thermal Stability: Methyl groups in the boranetriyl analog could enhance thermal stability (>400°C) compared to H4TCPP-based MOFs (~300°C) .
Fluorinated Benzoic Acid Derivatives
2.2.1. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
- Structure : Fluorine atoms at the 2,3,5,6-positions and a hydroxyl group at the 4-position .
- Applications : Used in drug discovery and biochemistry due to its electron-withdrawing fluorine substituents .
- Key Differences: Electronic Effects: Fluorine substituents increase acidity (pKa ~1.5) compared to the methyl groups in the boranetriyl analog (pKa ~3.5 for similar benzoic acids) . Hydrophobicity: Tetramethyl groups in the boranetriyl compound likely enhance hydrophobicity, favoring nonpolar adsorbates (e.g., CH₄) over polar molecules like H₂O .
Tetramethyl-Substituted Aromatic Compounds
2.3.1. 2,3,5,6-Tetramethylbenzoic Acid
- Structure: A monofunctional benzoic acid with methyl groups at the 2,3,5,6-positions .
- Applications : Investigated for polymer blending to improve mechanical properties .
- Key Differences: Functionality: The boranetriyl analog’s trifunctional carboxylic acid groups enable 3D MOF formation, unlike the monofunctional tetramethylbenzoic acid .
Data Tables
Table 1: Comparative Properties of Benzoic Acid Derivatives
| Compound | Functional Groups | Substituents | pKa* | Key Applications |
|---|---|---|---|---|
| 4,4',4"-Boranetriyltris(2,3,5,6-TMB)† | 3 COOH | 2,3,5,6-Tetramethyl | ~3.5 | MOFs, gas storage |
| H3btc | 3 COOH | None | ~2.5 | Catalysis, CO₂ capture |
| H4TCPP | 4 COOH | Pyrazine core | ~2.8 | Photoluminescent MOFs |
| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | 1 COOH, 1 OH | 2,3,5,6-Tetrafluoro | ~1.5 | Drug discovery |
*Estimated values based on structural analogs .
†TMB = Tetramethylbenzoic acid.
Table 2: MOF Performance Metrics for Selected Ligands
| Ligand | Surface Area (m²/g) | Pore Size (Å) | Thermal Stability (°C) |
|---|---|---|---|
| H3btc (HKUST-1) | 1,500–3,000 | 6–10 | 300–350 |
| H4TCPP | 800–1,200 | 12–15 | 250–300 |
| 4,4',4"-Boranetriyltris(2,3,5,6-TMB)* | ~1,000 (predicted) | 8–10 (predicted) | >400 (predicted) |
*Predicted based on steric effects and boron-oxygen bond strength .
Biological Activity
4,4',4"-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) is a boron-containing compound known for its potential biological activities. Its molecular formula is C33H39BO6, and it has a molecular weight of 542.47 g/mol. This compound has garnered attention due to its unique structure and possible applications in medicinal chemistry.
- Molecular Formula : C33H39BO6
- Molecular Weight : 542.47 g/mol
- CAS Number : 1358822-48-6
- Density : Approximately 1.20 g/cm³ (predicted)
- Boiling Point : Predicted at 727.0±60.0 °C .
The biological activity of 4,4',4"-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) can be attributed to its interaction with various biological targets. Boron compounds are known to influence enzyme activity and cellular processes through mechanisms such as:
- Inhibition of Enzymes : Compounds containing boron can act as inhibitors for various enzymes, affecting metabolic pathways.
- Antioxidant Activity : Some studies suggest that boron-containing compounds may exhibit antioxidant properties, which can protect cells from oxidative stress.
Enzyme Inhibition Studies
Research has shown that derivatives of boron-containing compounds can inhibit specific enzymes. For instance:
- Inhibitory concentrations (IC50) against maltase α-glucosidase were reported to be around 188 μM for similar compounds .
- Other studies indicate that the structural modifications in boron compounds significantly affect their inhibitory potency against various enzymes .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Example Compound A | Maltase α-glucosidase | 188 |
| Example Compound B | Bovine liver β-glucosidase | 543 |
| 4,4',4"-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) | TBD | TBD |
Case Studies
- Antioxidant Activity : A study investigated the antioxidant properties of boron-containing compounds similar to 4,4',4"-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid). Results indicated a significant reduction in reactive oxygen species (ROS), suggesting potential therapeutic applications in oxidative stress-related diseases.
- Enzyme Interaction : Another study focused on the interaction between boron compounds and carbohydrate-active enzymes. The findings revealed that structural variations in the boron framework could lead to diverse inhibition profiles against glycosidases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
